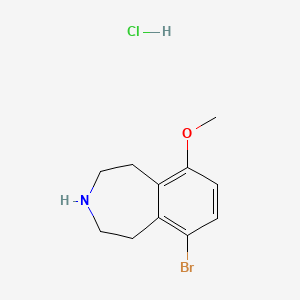
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H11F2NClH It is known for its unique structural features, including a difluorocyclobutyl ring and a prop-2-yn-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: The starting material, 3,3-difluorocyclobutan-1-amine, is synthesized through a series of reactions involving fluorination and cyclization.
Attachment of the Prop-2-yn-1-amine Group: The difluorocyclobutyl intermediate is then reacted with propargylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclobutan-1-amine: A precursor in the synthesis of the target compound.
Prop-2-yn-1-amine: Another related compound with similar structural features.
Uniqueness
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of both the difluorocyclobutyl ring and the prop-2-yn-1-amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H10ClF2N |
|---|---|
Poids moléculaire |
181.61 g/mol |
Nom IUPAC |
1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H9F2N.ClH/c1-2-6(10)5-3-7(8,9)4-5;/h1,5-6H,3-4,10H2;1H |
Clé InChI |
WOIWKIPUXFORPV-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1CC(C1)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


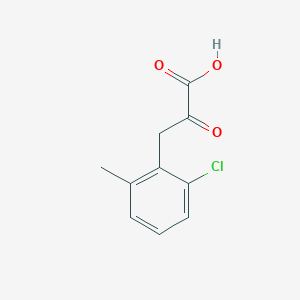
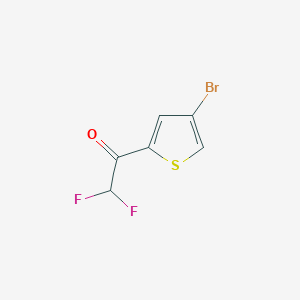
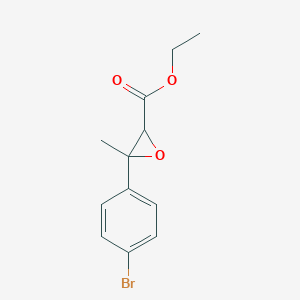
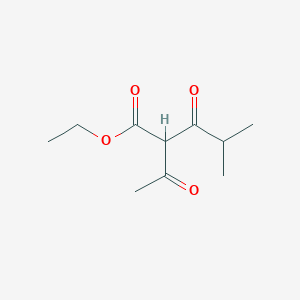
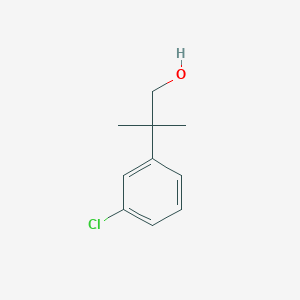
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
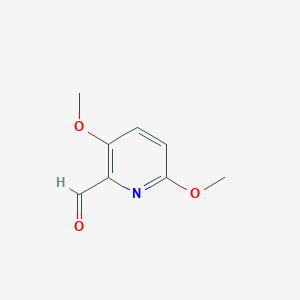

![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
